Cas no 2680709-23-1 (4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid)

4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-28293683
- 2680709-23-1
- 4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid
- 4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid
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- インチ: 1S/C14H16F3NO4/c1-13(12(20)21,18-11(19)14(15,16)17)8-7-9-3-5-10(22-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,18,19)(H,20,21)
- InChIKey: VQINQSHIJGKHPX-UHFFFAOYSA-N
- SMILES: FC(C(NC(C(=O)O)(C)CCC1C=CC(=CC=1)OC)=O)(F)F
計算された属性
- 精确分子量: 319.10314248g/mol
- 同位素质量: 319.10314248g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 405
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- XLogP3: 2.8
4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28293683-0.1g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 0.1g |
$755.0 | 2025-03-19 | |
Enamine | EN300-28293683-2.5g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 2.5g |
$1680.0 | 2025-03-19 | |
Enamine | EN300-28293683-5.0g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 5.0g |
$2485.0 | 2025-03-19 | |
Enamine | EN300-28293683-0.5g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 0.5g |
$823.0 | 2025-03-19 | |
Enamine | EN300-28293683-5g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 5g |
$2485.0 | 2023-09-08 | ||
Enamine | EN300-28293683-0.05g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 0.05g |
$719.0 | 2025-03-19 | |
Enamine | EN300-28293683-1.0g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 1.0g |
$857.0 | 2025-03-19 | |
Enamine | EN300-28293683-1g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 1g |
$857.0 | 2023-09-08 | ||
Enamine | EN300-28293683-10.0g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 10.0g |
$3683.0 | 2025-03-19 | |
Enamine | EN300-28293683-0.25g |
4-(4-methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid |
2680709-23-1 | 95.0% | 0.25g |
$789.0 | 2025-03-19 |
4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid 関連文献
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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6. Caper tea
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acidに関する追加情報
Introduction to 4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic Acid (CAS No. 2680709-23-1)
4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid, identified by its CAS number 2680709-23-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of amides and esters, characterized by the presence of a trifluoroacetamide moiety, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. The 4-methoxyphenyl substituent further enhances its molecular complexity, making it a promising candidate for further investigation in drug discovery and therapeutic applications.
The structure of 4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid consists of a butanoic acid backbone modified with a methyl group at the second carbon position and an amide linkage connected to a trifluoroacetamide group. This configuration not only influences its solubility and reactivity but also opens up possibilities for interactions with biological targets. The 4-methoxyphenyl ring introduces hydrophobicity and electronic effects that can modulate the compound's binding affinity to enzymes or receptors.
In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into molecules often leads to improved metabolic stability, reduced susceptibility to degradation by enzymes, and increased binding affinity. The trifluoroacetamide group in 4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid exemplifies this trend, as it is known to enhance the compound's bioavailability and duration of action.
Current research in medicinal chemistry has focused on leveraging such structural features to design novel therapeutic agents. The 4-methoxyphenyl moiety is particularly noteworthy for its role in modulating biological activity. For instance, phenolic derivatives are well-documented for their anti-inflammatory, antioxidant, and anticancer properties. By combining this moiety with the trifluoroacetamide group, researchers aim to develop compounds that exhibit enhanced efficacy while maintaining favorable pharmacokinetic properties.
One of the most compelling aspects of 4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid is its potential application in the development of neuroprotective agents. Studies have shown that fluorinated amides can interact with specific neurotransmitter receptors or enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique combination of the 4-methoxyphenyl group and the trifluoroacetamide moiety may enable this compound to selectively target pathological pathways associated with these conditions.
Furthermore, the compound's structural features make it an attractive scaffold for structure-activity relationship (SAR) studies. By systematically modifying various functional groups within the molecule, researchers can gain insights into how different structural elements contribute to biological activity. This approach is crucial for optimizing drug candidates and improving their therapeutic potential. The presence of both the methyl group at the second carbon position and the trifluoroacetamide linkage provides multiple sites for structural manipulation, allowing for fine-tuning of pharmacological properties.
The synthesis of 4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid presents unique challenges due to the need for precise functional group transformations while maintaining high chemical purity. Advanced synthetic methodologies are employed to ensure that each step proceeds efficiently without side reactions that could compromise the integrity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions and selective fluorination methods are often utilized in its preparation.
In terms of biological evaluation, preliminary studies have suggested that derivatives of this compound may exhibit promising activities in various disease models. For example, analogs with similar structural motifs have shown inhibitory effects on certain kinases and proteases implicated in cancer progression. While further research is needed to fully elucidate its mechanism of action, these findings underscore the potential therapeutic value of compounds like 4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid.
The pharmaceutical industry continues to invest heavily in exploring novel chemical entities with unique structural features. The combination of traditional organic chemistry principles with cutting-edge synthetic techniques has enabled researchers to access previously unexplored chemical space. Compounds like this one represent a testament to the ongoing innovation in drug discovery and highlight the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists.
Looking ahead, future studies will likely focus on optimizing synthetic routes to improve scalability and cost-efficiency while exploring new derivatives with enhanced biological activity. Advances in computational chemistry may also aid in predicting molecular interactions and designing next-generation candidates based on existing structures like this one. As our understanding of disease mechanisms continues to evolve, compounds with multifaceted structural features such as those found in 4-(4-Methoxyphenyl)-2-methyl-2-(2,2,2-trifluoroacetamido)butanoic acid (CAS No. 2680709-23-1) will remain at the forefront of therapeutic development.
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